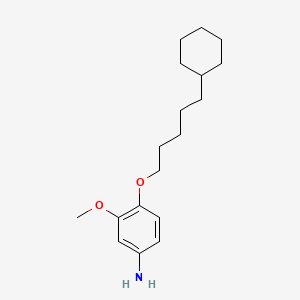
4-(5-cyclohexylpentoxy)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- typically involves the following steps:
Starting Materials: The synthesis begins with m-Anisidine and 5-cyclohexylpentanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
化学反応の分析
m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other bioactive compounds.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Research studies explore its potential therapeutic applications, including its role as an inhibitor in various disease models.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It affects biochemical pathways by modulating enzyme activity, leading to changes in cellular processes.
類似化合物との比較
m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- can be compared with other similar compounds:
特性
CAS番号 |
15382-70-4 |
|---|---|
分子式 |
C18H29NO2 |
分子量 |
291.4 g/mol |
IUPAC名 |
4-(5-cyclohexylpentoxy)-3-methoxyaniline |
InChI |
InChI=1S/C18H29NO2/c1-20-18-14-16(19)11-12-17(18)21-13-7-3-6-10-15-8-4-2-5-9-15/h11-12,14-15H,2-10,13,19H2,1H3 |
InChIキー |
XJHYVNVVBMFVES-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCC2CCCCC2 |
正規SMILES |
COC1=C(C=CC(=C1)N)OCCCCCC2CCCCC2 |
外観 |
Solid powder |
Key on ui other cas no. |
15382-70-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















